molecular formula C12H13NO3 B8747833 Methyl 7-methoxy-2-methyl-1H-indole-3-carboxylate CAS No. 354573-92-5

Methyl 7-methoxy-2-methyl-1H-indole-3-carboxylate

Cat. No. B8747833
CAS RN: 354573-92-5
M. Wt: 219.24 g/mol
InChI Key: HTSKPVDIVQNTPE-UHFFFAOYSA-N
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Description

“Methyl 7-methoxy-2-methyl-1H-indole-3-carboxylate” is a derivative of indole, a heterocyclic compound that is a prevalent framework in many natural products and synthetic pharmaceuticals . The indole nucleus is a widespread motif used in drug discovery and found in many pharmacologically active compounds . It is functionally related to an indole-3-carboxylic acid .


Synthesis Analysis

The synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which are structurally similar to the compound , has been reported. This synthesis involves commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .


Molecular Structure Analysis

The molecular structure of “Methyl 7-methoxy-2-methyl-1H-indole-3-carboxylate” can be analyzed using various spectroscopic means, such as 1H and 13C spectroscopy, as well as high-resolution mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives have been extensively studied. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 7-methoxy-2-methyl-1H-indole-3-carboxylate” can be determined using various analytical techniques, including spectroscopic methods and high-resolution mass spectrometry .

Safety and Hazards

While specific safety and hazard information for “Methyl 7-methoxy-2-methyl-1H-indole-3-carboxylate” is not available, it’s important to handle all chemical substances with care. For instance, methyl indole-7-carboxylate, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of “Methyl 7-methoxy-2-methyl-1H-indole-3-carboxylate” and its derivatives could involve further exploration of their biological activities and potential applications in drug discovery. The development of novel methods of synthesis could also be a focus of future research .

properties

CAS RN

354573-92-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 7-methoxy-2-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C12H13NO3/c1-7-10(12(14)16-3)8-5-4-6-9(15-2)11(8)13-7/h4-6,13H,1-3H3

InChI Key

HTSKPVDIVQNTPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1 L round-bottomed flask equipped with a magnetic stirrer and a N2 bubbler were added 2-methyl-3-trichloroacetyl-7-methoxyindole (22.8 g, 74.37 mmol) and MeOH (150 mL). The mixture was stirred at RT to give a slurry. KOH (42.5 wt %, 2 mL) was added and the reaction stirred for 5 min. HCl (0.1N, 500 mL) was added dropwise. The slurry was stirred at RT for 1 h and filtered. The cake was washed with DI water (3×30 mL) and suction dried for 18 h to give 2-methyl-3-methoxycarbonyl-7-methoxyindole (15.57 g, 96% yield). 1H NMR (CDCl3) δ2.71 (s, 3H), 3.89 (s, 3H), 3.92 (s, 3H), 6.63 (d, J=7.9 Hz, 1H), 7.12 (dd, J=7.9, 8.0 Hz, 1H), 7.66 (d, J=8.0 Hz, 1H), 8.84 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

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